Palmityl palmitoleate is primarily sourced from palm oil, which contains significant amounts of both palmitic acid (16:0) and palmitoleic acid (16:1n-7). These fatty acids can also be synthesized through enzymatic processes in the body, particularly through the action of stearoyl-CoA desaturase-1, which converts palmitic acid into palmitoleic acid . The structured lipid is often studied for its nutritional value, especially in infant formulas where it mimics the natural composition of human milk fat .
Palmityl palmitoleate falls under the category of structured lipids, which are triacylglycerols modified to have specific fatty acid compositions. It is classified as a monounsaturated fatty acid due to the presence of a double bond in the palmitoleic acid component. This classification impacts its physical properties and biological functions compared to saturated fatty acids.
The synthesis of palmityl palmitoleate can be achieved through several methods, primarily involving the esterification of glycerol with fatty acids. One common approach involves the enzymatic reaction using lipases, which catalyze the formation of structured lipids from their constituent fatty acids.
Palmityl palmitoleate consists of a glycerol backbone esterified with one molecule of palmitic acid and one molecule of palmitoleic acid. Its molecular formula can be represented as C₁₈H₃₄O₃.
Palmityl palmitoleate can participate in various chemical reactions typical for lipids, including hydrolysis, oxidation, and transesterification.
The mechanism by which palmityl palmitoleate exerts its biological effects involves its incorporation into cell membranes, influencing membrane fluidity and functionality. It also plays a role in metabolic pathways linked to lipid metabolism.
Studies indicate that palmityl palmitoleate may enhance insulin sensitivity and modulate inflammation through its effects on cellular signaling pathways associated with lipid metabolism .
Palmityl palmitoleate has several applications in scientific research and industry:
Stearoyl-CoA desaturase-1 (SCD1) is the rate-limiting enzyme responsible for generating palmitoleic acid (16:1n7), the direct precursor of palmityl palmitoleate. This endoplasmic reticulum (ER)-bound enzyme introduces a cis-double bond between C9 and C10 of palmitoyl-CoA (C16:0), producing palmitoleoyl-CoA (C16:1n7) [1] [5]. The reaction requires a redox system involving NADH, cytochrome b5 reductase, cytochrome b5, and molecular oxygen, releasing two water molecules as byproducts [5] [7]:$$\text{Palmitoyl-CoA} + 2\text{Fe}^{2+}\text{cyt } b5 + \text{O}2 + 2\text{H}^+ \rightleftharpoons \text{Palmitoleoyl-CoA} + 2\text{Fe}^{3+}\text{cyt } b5 + 2\text{H}2\text{O}$$
SCD1 activity is nutritionally regulated. High-carbohydrate diets upregulate SCD1 expression via insulin-mediated activation of sterol regulatory element-binding protein 1c (SREBP-1c), while polyunsaturated fatty acids (PUFAs) suppress its transcription [5] [9]. In obesity, elevated SCD1 expression increases palmitoleate production in adipose tissue, though this is often offset by impaired β-oxidation efficiency [7] [8].
Table 1: SCD1 Properties and Regulatory Factors
Property | Detail | Biological Impact |
---|---|---|
Substrate | Palmitoyl-CoA (C16:0), Stearoyl-CoA (C18:0) | Generates monounsaturated fatty acids for membrane fluidity |
Cofactors | NADH, Cytochrome b5, O₂ | Electron transport for desaturation |
Dietary Inducers | High-carb diets, Insulin | ↑ SREBP-1c activation |
Suppressors | PUFAs, Fasting | ↓ Transcriptional activity |
Tissue Expression | Adipose tissue, liver, Harderian gland | Higher in obese states |
Palmityl palmitoleate (C32:1) is synthesized via esterification of palmitic acid (C16:0) and palmitoleic acid (C16:1n7) by acyltransferase enzymes. Diacylglycerol acyltransferases (DGAT1/2) catalyze the final step, transferring palmitoleoyl-CoA to the sn-3 position of diacylglycerol (DAG) containing palmitate at sn-1 [6]. This occurs primarily in the ER membrane, where DGAT enzymes reside [6].
Recent studies reveal ZDHHC20-mediated S-palmitoylation critically regulates fatty acid synthase (FASN), ensuring palmitate supply for esterification. Palmitoylation at FASN cysteine residues (C1471/C1881) by ZDHHC20 competes with ubiquitination by the E3 ligase complex SNX8-TRIM28, stabilizing FASN and promoting palmitate production [6] [9]. This dynamic balance between palmitoylation and ubiquitination directly controls substrate availability for palmityl palmitoleate synthesis.
Table 2: Key Enzymes in Palmityl Palmitoleate Synthesis
Enzyme | Function | Subcellular Localization |
---|---|---|
SCD1 | Desaturates palmitoyl-CoA → palmitoleoyl-CoA | Endoplasmic Reticulum |
FASN | Generates palmitoyl-CoA via de novo lipogenesis | Cytosol |
DGAT1/2 | Esterifies palmitate + palmitoleate → palmityl palmitoleate | ER Membrane |
ZDHHC20 | Palmitoylates FASN to prevent degradation | Cytosol-ER Interface |
The expression of FASN and SCD1 is transcriptionally coordinated by master lipid regulators:
Epigenetic modifications further fine-tune expression. In hepatocarcinogenesis, histone acetylation at FASN and SCD1 promoters enhances their transcription, supporting tumor lipogenesis [9]. Conversely, miR-185-5p suppresses SCD1 translation in adipose tissue, linking non-coding RNAs to palmitoleate regulation [7].
Palmityl palmitoleate synthesis involves spatial coordination across organelles:
Notably, LD phase separation occurs when palmityl palmitoleate accumulates, creating distinct lipid domains that recruit proteins like perilipin-3 to regulate lipolysis [8].
Palmitoleic acid undergoes limited β-oxidation due to its cis-Δ9 bond, creating a substrate feedback loop:
In white adipocytes, palmitoleate elevates ATP content (1.8-fold) and oxygen consumption (2.1-fold), indicating enhanced energy expenditure. This promotes a futile cycle where lipolysis-derived palmitoleate is re-esterified into triglycerides like palmityl palmitoleate, consuming ATP [10].
Table 3: Metabolic Fate of Palmitoleate in Adipocytes
Process | Effect of Palmitoleate | Mechanism |
---|---|---|
β-Oxidation | ↓ Efficiency | cis-Δ9 bond isomerization delay |
ATP Synthesis | ↑ 1.8-fold | Enhanced mitochondrial respiration |
Oxygen Consumption | ↑ 2.1-fold | Uncoupling of oxidative phosphorylation |
Lipolysis | ↑ Basal & stimulated | PPARα-dependent lipase induction |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7